

A Comparative Guide to Pan-KRAS Inhibitors: BI-2493 vs. BI-2865

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two pan-KRAS inhibitors, **BI-2493** and BI-2865. Both compounds are potent, non-covalent inhibitors that target the inactive, GDP-bound "OFF" state of KRAS, including wild-type and various mutant forms, by blocking its interaction with the guanine nucleotide exchange factor SOS1/2.[1][2] While structurally related, **BI-2493** was developed through the spirocyclization of a BI-2865 analogue, resulting in a more rigid structure with improved potency, metabolic stability, and permeability, making it suitable for in vivo studies.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for **BI-2493** and BI-2865, highlighting their biochemical potency and cellular activity.

Table 1: Biochemical Activity



Compound	Target	Assay	IC50 (nM)	KD (nM)
BI-2865	KRAS WT	SOS1-mediated nucleotide exchange	< 11	6.9
KRAS G12C	SOS1-mediated nucleotide exchange	< 11	4.5	
KRAS G12D	SOS1-mediated nucleotide exchange	< 11	32	
KRAS G12V	SOS1-mediated nucleotide exchange	< 11	26	
KRAS G13D	SOS1-mediated nucleotide exchange	< 11	4.3	
BI-2493	KRAS WT	SOS1-mediated nucleotide exchange	< 11	-
KRAS G12V	SOS1-mediated nucleotide exchange	< 11	-	

Data sourced from multiple publications.[1][5]

Table 2: Cellular Activity



Compound	Cell Line	KRAS Status	Assay	IC50 (nM)
BI-2865	BaF3	G12C, G12D, or G12V	Proliferation	~140
BI-2493	Various KRAS mutant cancer cell lines	G12C, G12D, G12V, G13D, WT-amplified	Proliferation	Potent antiproliferative activity

Data sourced from multiple publications.[5][6][7][8]

Table 3: In Vivo Efficacy (BI-2493)

Model	Cancer Type	KRAS Status	Dose	Tumor Growth Inhibition (TGI)
MKN1 CDX	Gastric Cancer	WT amplified (CN=12.7)	90 mg/kg, p.o., twice daily	140% (durable tumor regression)
Esophageal Cancer PDX	Esophageal Cancer	WT amplified (CN=98)	90 mg/kg, p.o., twice daily	78%
GA6871 PDX	Gastric Cancer	WT amplified (CN=28)	90 mg/kg, p.o., twice daily	108% (deep and long-lasting tumor regressions)
LS513, GP2d, HPAC, SW620, MIAPACA2 CDX	Colorectal, Pancreatic Cancer	G12C, G12D, G12V, A146V	90 mg/kg, p.o., twice daily for 21 days	Significant tumor growth reduction

BI-2865 is not suitable for in vivo studies.[1] Data for **BI-2493** sourced from multiple publications.[6][7][9]

Mechanism of Action and Signaling Pathway

BI-2493 and BI-2865 are pan-KRAS inhibitors that function by non-covalently binding to the inactive (GDP-bound) state of KRAS. This binding event sterically hinders the interaction

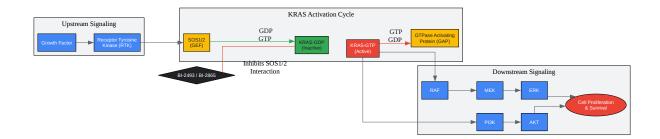




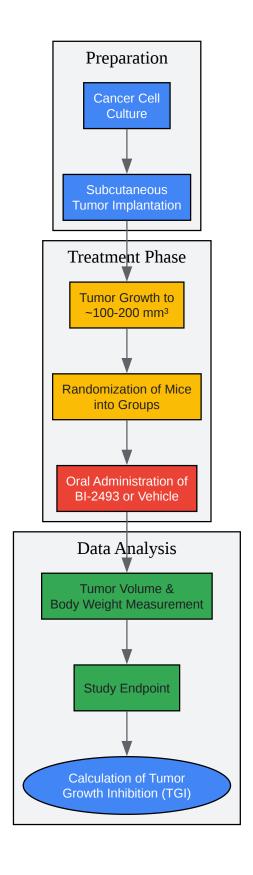


between KRAS and the guanine nucleotide exchange factor SOS1/2. By preventing this interaction, the inhibitors block the exchange of GDP for GTP, which is essential for KRAS activation. Consequently, KRAS remains in its inactive "OFF" state, leading to the downregulation of downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[1][2]









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